molecular formula C16H16ClN3O2S B6328055 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide CAS No. 1274892-54-4

1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide

Cat. No. B6328055
CAS RN: 1274892-54-4
M. Wt: 349.8 g/mol
InChI Key: KBPFOBQGJAUZTF-UHFFFAOYSA-N
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Description

1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide (1CPPS) is a novel organosulfur compound that has been developed for use in a variety of scientific research applications. 1CPPS is a highly reactive compound that is used as a reagent for various reactions in organic synthesis, as well as for the preparation of biologically active products. It has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for use in laboratory experiments.

Scientific Research Applications

1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as peptides, nucleosides, and heterocycles. It has also been used in the synthesis of pharmaceuticals and agrochemicals. In addition, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has been used in the synthesis of fluorescent dyes, which can be used in imaging and detection studies. Finally, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has been used in the synthesis of polymers, which can be used in a variety of materials applications.

Mechanism of Action

The mechanism of action of 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide is not yet fully understood. However, it is believed to involve the formation of a thiourea intermediate during the reaction process. This intermediate is believed to be responsible for the formation of the desired product, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide. In addition, the reaction is believed to involve the formation of a carbamate intermediate, which is then converted to the desired product.
Biochemical and Physiological Effects
1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. In addition, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes. Finally, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide.

Advantages and Limitations for Lab Experiments

1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has several advantages for use in laboratory experiments, such as its low cost and ease of synthesis. In addition, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has been shown to be highly reactive, making it an attractive compound for use in a variety of reactions. However, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has some limitations for use in laboratory experiments, such as its low solubility in water and its tendency to form byproducts during the reaction process.

Future Directions

1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has a wide range of potential future applications. It could be used as a reagent in the synthesis of other biologically active compounds, such as peptides, nucleosides, and heterocycles. In addition, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide could be used in the synthesis of pharmaceuticals and agrochemicals. Finally, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide could be used in the synthesis of fluorescent dyes and polymers, which could be used in a variety of materials applications.

Synthesis Methods

1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide can be synthesized via a two-step reaction process. The first step involves the reaction of 4-chlorophenylthiopropionic acid with 4-phenylsemicarbazide in aqueous solution to form a thiourea intermediate. This intermediate is then heated to form the desired product, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and a base, such as sodium hydroxide, to ensure the formation of the desired product. The reaction is typically carried out at temperatures ranging from 80-90°C and is complete within one hour.

properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylpropanoylamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c1-11(23-14-9-7-12(17)8-10-14)15(21)19-20-16(22)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPFOBQGJAUZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=O)NC1=CC=CC=C1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide

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